

# Inavolisib objective response rate PIK3CA mutated breast cancer

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Inavolisib

CAS No.: 2060571-02-8

Cat. No.: S528759

[Get Quote](#)

## Efficacy Results from the INAVO120 Trial

| Efficacy Endpoint                      | Inavolisib + Palbociclib + Fulvestrant (n=161) | Placebo + Palbociclib + Fulvestrant (n=164) |
|----------------------------------------|------------------------------------------------|---------------------------------------------|
| Objective Response Rate (ORR)          | 62.7% [1] [2] [3]                              | 28.0% [1] [2] [3]                           |
| Median Progression-Free Survival (PFS) | 17.2 months (updated from 15.0 months) [1] [2] | 7.3 months [1] [2] [3]                      |
| Hazard Ratio (HR) for PFS              | 0.42 (95% CI: 0.32-0.55) [1] [3]               | -                                           |
| Median Overall Survival (OS)           | 34.0 months [1] [2] [3]                        | 27.0 months [1] [2] [3]                     |
| Hazard Ratio (HR) for OS               | 0.67 (95% CI: 0.48-0.94) [1] [2] [3]           | -                                           |
| Median Time to Chemotherapy            | 35.6 months [1] [2]                            | 12.6 months [1] [2]                         |

## Trial Design and Patient Population

The data in the table above comes from the Phase 3, randomized, double-blind, placebo-controlled INAVO120 study, which provides robust evidence [2] [3] [4].

- **Patient Population:** The trial enrolled 325 adults with **PIK3CA-mutated, hormone receptor-positive, HER2-negative, locally advanced or metastatic breast cancer**. A key criterion was that their disease had relapsed during or within 12 months after completing adjuvant endocrine therapy, and they had not received prior systemic therapy for their advanced disease [2] [3] [4].
- **Primary Endpoint:** Progression-free Survival (PFS) [4].
- **Key Secondary Endpoints:** Overall Survival (OS) and Objective Response Rate (ORR) [4].

## Mechanism of Action and Rationale for Combination

**Inavolisib** is a next-generation, highly selective PI3K $\alpha$  inhibitor with a unique two-part mechanism [5] [6]:

- **Inhibition:** It selectively inhibits the activity of the PI3K $\alpha$  protein.
- **Degradation:** It specifically induces the degradation of the mutant p110 $\alpha$  protein (the product of the PIK3CA gene).

This targeted approach helps overcome the limitations of earlier, less selective PI3K inhibitors. The combination with a CDK4/6 inhibitor (palbociclib) and an endocrine therapy (fulvestrant) simultaneously targets three key signaling pathways (PI3K, CDK4/6, and estrogen receptor) that drive cancer growth and survival in this patient population [1] [5]. The following diagram illustrates how **inavolisib** acts on the PI3K/AKT/mTOR pathway.



[Click to download full resolution via product page](#)

## Safety Profile

While the **inavolisib**-based regimen showed superior efficacy, it was associated with a higher incidence of adverse events compared to the control arm [1] [3] [4].

- **Common Adverse Events:** The most frequent adverse reactions ( $\geq 20\%$ ) included decreased neutrophils, decreased hemoglobin, **increased fasting glucose**, decreased platelets, stomatitis, and

diarrhea [4].

- **Key Management Points:**

- **Hyperglycemia:** Occurred in 63.4% of patients. Pre-emptive monitoring of blood glucose and HbA1c is required, and management often involves anti-hyperglycemic medications [1] [4].
- **Stomatitis:** Occurred in 51% of patients; prophylactic steroid mouthwash was used for management in the trial [4].
- **Diarrhea:** Occurred in 48% of patients; patients are advised to start anti-diarrheal treatment at the first sign [4].

- **Discontinuation Rate:** Treatment discontinuation specifically due to adverse events with **inavolisib** was 6.8% [1] [3], which is considered relatively low for a PI3K inhibitor class drug, reflecting its more manageable toxicity profile [1].

## Interpretation and Clinical Context

- **Significant Efficacy Improvement:** The ORR of 62.7% versus 28.0% demonstrates that the addition of **inavolisib** more than doubles the chance of tumor shrinkage for this specific patient population [1] [7].
- **Overall Survival Benefit:** This regimen is the first PI3K pathway-targeted therapy to show a statistically significant overall survival benefit in a phase 3 trial, reducing the risk of death by 33% [1] [2].
- **Clinical Relevance:** Based on these results, **inavolisib** combined with palbociclib and fulvestrant is now an FDA-approved regimen and represents an emerging standard of care. This underscores the **critical importance of genomic testing for PIK3CA mutations** at the time of advanced diagnosis for all patients with HR-positive, HER2-negative breast cancer [1] [2] [8].

### *Need Custom Synthesis?*

Email: [info@smolecule.com](mailto:info@smolecule.com) or [Request Quote Online](#).

## References

1. regimen significantly improves OS in Inavolisib - PIK ... 3 CA mutated [healio.com]
2. Treatment Combination With Inavolisib Extends Survival ... [asco.org]
3. Overall Survival with Inavolisib in PIK3CA-Mutated ... [pubmed.ncbi.nlm.nih.gov]

4. Additional Data for INAVO120 | Itovebi™ (inavolisib) [itovebi-hcp.com]
5. Frontiers | Mechanistic optimization of inavolisib combined with... [frontiersin.org]
6. Roche's Itovebi demonstrated statistically significant and clinically... [roche.com]
7. Inavolisib-Based Regimen in PIK3CA-Mutated, HR ... [ascopost.com]
8. European Commission approves Roche's Itovebi for ... [roche.com]

To cite this document: Smolecule. [Inavolisib objective response rate PIK3CA mutated breast cancer]. Smolecule, [2026]. [Online PDF]. Available at:  
[<https://www.smolecule.com/products/b528759#inavolisib-objective-response-rate-pik3ca-mutated-breast-cancer>]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States  
**Phone:** (512) 262-9938  
**Email:** [info@smolecule.com](mailto:info@smolecule.com)  
**Web:** [www.smolecule.com](http://www.smolecule.com)